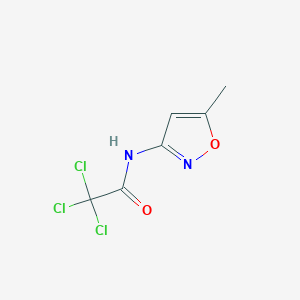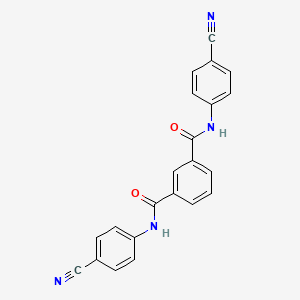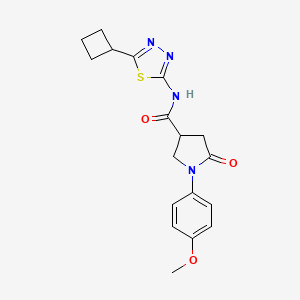![molecular formula C17H16BrN3O B14937832 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14937832.png)
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step yields 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)acetyl chloride with 2-(2-pyridyl)ethylamine in the presence of a base like sodium carbonate to yield the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Derivatives with different substituents on the indole ring.
Oxidation: Oxidized forms of the compound, such as aldehydes or carboxylic acids.
Reduction: Reduced forms, such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used to study the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a tool for probing biological pathways and understanding the mechanism of action of indole-based compounds.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block for the development of new materials.
作用机制
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding to specific sites. The brominated indole moiety may play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- 2-(5-bromo-1H-indol-1-yl)-acetic acid ethyl ester
- 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
Uniqueness
This compound is unique due to the presence of both a brominated indole moiety and a pyridyl ethyl acetamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool for scientific research and potential therapeutic applications.
属性
分子式 |
C17H16BrN3O |
|---|---|
分子量 |
358.2 g/mol |
IUPAC 名称 |
2-(5-bromoindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H16BrN3O/c18-14-4-5-16-13(11-14)7-10-21(16)12-17(22)20-9-6-15-3-1-2-8-19-15/h1-5,7-8,10-11H,6,9,12H2,(H,20,22) |
InChI 键 |
GKEQHWJRJWMKGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B14937749.png)


![Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B14937767.png)
![4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B14937773.png)
![5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14937788.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14937789.png)
![methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B14937790.png)


![N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B14937807.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937824.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937826.png)
